3-(1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core, a pyrrolidine ring, and a quinoline sulfonyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of 3-(1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione are believed to be the PPAR-γ receptors and cytoplasmic Mur ligases . The compound’s interaction with these targets plays a crucial role in its biological activities.
Mode of Action
This compound interacts with its targets in a specific manner. It exhibits hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation . Additionally, it demonstrates antimicrobial action by inhibiting cytoplasmic Mur ligases .
Biochemical Pathways
The biochemical pathways affected by this compound include the insulin signaling pathway and the bacterial cell wall synthesis pathway. The compound’s interaction with PPAR-γ receptors enhances insulin sensitivity, impacting the insulin signaling pathway . Its inhibition of cytoplasmic Mur ligases affects the bacterial cell wall synthesis pathway, leading to its antimicrobial effects .
Result of Action
The molecular and cellular effects of this compound’s action include improved insulin sensitivity and inhibition of bacterial growth. By activating PPAR-γ receptors, the compound enhances insulin sensitivity, which can be beneficial in conditions like diabetes . Its inhibition of cytoplasmic Mur ligases leads to the disruption of bacterial cell wall synthesis, resulting in antimicrobial effects .
Biochemical Analysis
Biochemical Properties
The thiazolidine-2,4-dione (TZD) moiety in 3-(1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione plays a central role in its biochemical properties . TZD analogues are known to exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation . They also exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases, and antioxidant action by scavenging reactive oxygen species (ROS) .
Cellular Effects
For instance, its TZD moiety may interact with PPAR-γ receptors, influencing cell signaling pathways and gene expression .
Molecular Mechanism
Based on the known activities of TZD analogues, it is likely that this compound exerts its effects at the molecular level through interactions with biomolecules such as PPAR-γ receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione typically involves multi-step reactions
Formation of Thiazolidine-2,4-dione Core: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of Pyrrolidine Ring: The pyrrolidine ring can be introduced via a cyclization reaction involving an appropriate amine and a dihaloalkane.
Attachment of Quinoline Sulfonyl Group: The final step involves the sulfonylation of the pyrrolidine ring with quinoline-8-sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
3-(1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione Derivatives: Compounds with similar core structures but different substituents.
Pyrrolidine Derivatives: Compounds with the pyrrolidine ring but different functional groups.
Quinoline Sulfonyl Derivatives: Compounds with the quinoline sulfonyl group but different core structures.
Uniqueness
3-(1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is unique due to the combination of its three distinct structural motifs, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(1-quinolin-8-ylsulfonylpyrrolidin-3-yl)-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S2/c20-14-10-24-16(21)19(14)12-6-8-18(9-12)25(22,23)13-5-1-3-11-4-2-7-17-15(11)13/h1-5,7,12H,6,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPUPAGODNNVJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CSC2=O)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.